molecular formula C11H14O4 B2739192 2-(2-Methoxy-4-methylphenoxy)propanoic acid CAS No. 63857-96-5

2-(2-Methoxy-4-methylphenoxy)propanoic acid

Cat. No.: B2739192
CAS No.: 63857-96-5
M. Wt: 210.229
InChI Key: OQNXISSMDJEBLB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)propanoic acid is a substituted phenoxypropanoic acid derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. Phenoxypropanoic acids are frequently explored for their bioactivity, including roles as enzyme inhibitors, herbicides, and intermediates in drug synthesis .

Key structural features:

  • Core structure: Propanoic acid backbone with a phenoxy substituent.
  • Substituents: Methoxy (-OCH₃) at the 2-position and methyl (-CH₃) at the 4-position of the benzene ring.
  • Stereochemistry: The chiral center at the α-carbon (common in similar compounds) may influence biological activity .

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-4-5-9(10(6-7)14-3)15-8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXISSMDJEBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)propanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-methoxy-4-methylphenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.

    Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)propanol.

    Substitution: Formation of nitrated or halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Methoxy-4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Phenoxy Ring) Molecular Formula CAS No. Key Properties/Applications References
2-(2-Chloro-4-methoxyphenoxy)propanoic acid 2-Cl, 4-OCH₃ C₁₀H₁₁ClO₄ N/A Synthesized via coupling reactions; intermediate in herbicide development .
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 4-Cl, 2-CH₃ C₁₀H₁₁ClO₃ 93-65-2 High toxicity (OSHA Hazard Rating: Health 3); used as herbicide; incompatible with strong acids .
2-[(4-Methoxyphenyl)methoxy]propanoic acid 4-OCH₃ (benzyl substitution) C₁₁H₁₄O₄ 11830690 Predicted collision cross-section: 164.3 Ų; used in computational chemistry studies .
2-(4-Methylphenoxy)propanoic acid 4-CH₃ C₁₀H₁₂O₃ 22504-83-2 Commercial availability (Kanto Reagents); mp 85–89°C .
2-(4-Methoxyphenoxy)propanoic acid 4-OCH₃ C₁₀H₁₂O₄ 150436-68-3 Intermediate in pharmaceutical synthesis; stereochemical relevance .

Biological Activity

2-(2-Methoxy-4-methylphenoxy)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 218.24 g/mol

The unique substitution pattern on the phenoxy ring imparts distinct chemical and biological properties, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, leading to bactericidal effects. Studies indicate that it shows significant activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Activity Data

Activity Type Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits COX-2 expression in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential .
  • Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value of 25 µM, indicating its potential for further development as an anticancer therapeutic .

Comparative Analysis

When compared to similar compounds such as 2-Methyl-2-phenoxypropanoic acid and 2-(4-Methylphenoxy)propanoic acid, this compound shows enhanced biological activity due to the presence of the methoxy group which may influence binding affinity and selectivity towards biological targets.

Compound Antimicrobial Activity Anti-inflammatory Activity
This compoundHighModerate
2-Methyl-2-phenoxypropanoic acidModerateLow
2-(4-Methylphenoxy)propanoic acidLowModerate

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